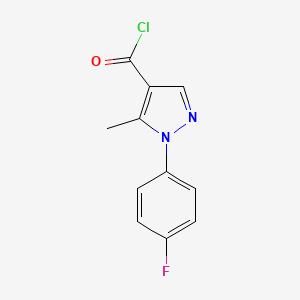

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c1-7-10(11(12)16)6-14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIAJXQDJISNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381589 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-49-4 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CAS 423768-49-4): Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract: This guide provides an in-depth technical overview of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, a key heterocyclic building block in modern drug discovery. The pyrazole scaffold is a privileged structure found in numerous approved pharmaceuticals, particularly kinase inhibitors.[1] This document details the compound's physicochemical properties, provides a comprehensive analysis of its synthesis via the corresponding carboxylic acid, elucidates the underlying reaction mechanism, and explores its core reactivity. Furthermore, it presents field-proven experimental protocols for its preparation and subsequent derivatization, contextualizing its importance as a versatile intermediate for the synthesis of bioactive molecules. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a highly sought-after scaffold for designing ligands that target a wide array of biological targets. Derivatives of pyrazole are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] The incorporation of a fluorinated phenyl group, as seen in the topic compound, is a common strategy in modern drug design to enhance metabolic stability and modulate binding affinity.[2]

Physicochemical Properties

This compound is a reactive intermediate, typically available as a solid. Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 423768-49-4 | [4] |

| Molecular Formula | C₁₁H₈ClFN₂O | [4] |

| Molecular Weight | 238.65 g/mol | [4] |

| Appearance | Light brown powder | |

| Purity | Typically ≥97% | [4] |

| MDL Number | MFCD03659694 | [4] |

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient removal of byproducts.[5][6]

The causality behind this choice is twofold:

-

Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride converts this -OH group into a highly reactive acyl chlorosulfite intermediate, which possesses an excellent leaving group.[7][8]

-

Irreversibility: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which evolve from the reaction mixture. This effectively drives the equilibrium towards the formation of the acyl chloride product, ensuring high conversion.[6]

Reaction Mechanism

The conversion of the carboxylic acid to the acyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This attack, followed by the departure of a chloride ion, forms a protonated acyl chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: The released chloride ion (Cl⁻) then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

-

Collapse and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This group readily decomposes into the stable gaseous molecules SO₂ and HCl, which leave the reaction system.[5][6][8]

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard laboratory methods for acyl chloride formation.[6][9]

-

Reagents & Equipment:

-

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

Catalytic N,N-dimethylformamide (DMF) (optional, a few drops)

-

Round-bottom flask with reflux condenser and gas trap (to scrub HCl)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

-

Add the anhydrous solvent (e.g., DCM, approx. 5-10 mL per gram of acid).

-

If desired, add a catalytic amount of DMF (1-2 drops). This can accelerate the reaction.[6]

-

Slowly add thionyl chloride (2.0 eq) to the stirred suspension at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction by TLC or LCMS until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to co-evaporate with an anhydrous solvent like toluene once or twice to ensure all volatile reagents are removed.

-

The resulting crude this compound, typically a solid, can be used in the next step without further purification.

-

Core Reactivity and Synthetic Utility

As an acyl chloride, the compound is a highly reactive electrophile. The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. Its primary utility is in the formation of amides and esters, which are fundamental linkages in a vast number of pharmaceutical agents. The reaction with a primary or secondary amine to form a stable pyrazole-4-carboxamide is its most common and valuable application.[10]

Experimental Protocol: Amide Bond Formation

This protocol describes a typical amidation reaction.

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

-

Tertiary amine base (e.g., triethylamine or DIPEA) (1.5 - 2.0 eq)

-

Round-bottom flask, magnetic stirrer, inert atmosphere

-

-

Procedure:

-

Dissolve the amine (1.1 eq) and the base (e.g., triethylamine, 1.5 eq) in the anhydrous solvent in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LCMS.

-

Upon completion, the reaction can be worked up. A typical workup involves diluting with the solvent, washing with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine) to remove excess reagents and salts, drying the organic layer over Na₂SO₄ or MgSO₄, filtering, and concentrating under reduced pressure.

-

The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

-

Applications in Drug Discovery

The title compound serves as a crucial intermediate for synthesizing potent and selective inhibitors of various enzymes, particularly protein kinases. The N-(4-fluorophenyl)pyrazole core is a well-established pharmacophore that can be directed toward the ATP-binding site of many kinases. The carbonyl chloride functionality provides a convenient handle to append diverse chemical functionalities via an amide bond, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Many pyrazole-carboxamides have been investigated as antifungal agents, often targeting succinate dehydrogenase (SDH).[10][11]

Handling and Safety Precautions

-

Corrosivity: As an acyl chloride, this compound is corrosive and will cause severe burns upon contact with skin and eyes.

-

Moisture Sensitivity: It reacts readily with water and moisture in the air to release corrosive hydrogen chloride (HCl) gas. All handling should be done under anhydrous conditions and in a well-ventilated fume hood.

-

Toxicity: The toxicological properties have not been fully investigated.[12] Standard precautions for handling reactive and potentially hazardous chemicals should be strictly followed. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a high-value, reactive intermediate that holds a significant position in the toolbox of medicinal chemists. Its straightforward synthesis, combined with the predictable and efficient reactivity of the acyl chloride group, makes it an ideal building block for constructing complex molecular architectures. Its utility in the synthesis of pyrazole-based kinase inhibitors and other bioactive compounds underscores its continued importance in the pursuit of novel therapeutics.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

-

ResearchGate. (2018, August 6). (PDF) The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2020, November 12). (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Retrieved from [Link]

-

Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. PMC - NIH. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-, methyl ester. Retrieved from [Link]

-

European Patent Office. (2020, February 12). METHOD FOR PREPARING 5-FLUORO-1H-PYRAZOLE-4-CARBONYL FLUORIDES. Retrieved from [Link]

-

Synthesis. (2014, November 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]

-

J&K Scientific. (n.d.). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole. Retrieved from [Link]

- Google Patents. (n.d.). WO2016174121A1 - Method for preparing 5-fluoro-1h-pyrazole-4-carbonyl fluorides.

-

National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Retrieved from [Link]

-

BMC Chemistry. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

ACS Omega. (2023, May 4). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound , 0.97 , 423768-49-4 - CookeChem [cookechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Buy 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (EVT-3162509) | 141573-96-8 [evitachem.com]

- 11. benchchem.com [benchchem.com]

- 12. keyorganics.net [keyorganics.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. As a functionalized pyrazole, it serves as a versatile synthetic intermediate for the development of more complex molecules with potential biological activity. The pyrazole core is a well-established scaffold in numerous commercial drugs and pesticides, valued for its diverse pharmacological properties which include anti-inflammatory, antifungal, and herbicidal activities[1]. This guide provides a detailed overview of the known physical properties, chemical identity, reactivity, and handling considerations for this compound, offering a foundational resource for its application in research and development.

Chemical Identity and Structure

The fundamental identity of a compound is established by its unique identifiers and molecular structure. These parameters are critical for unambiguous documentation, procurement, and regulatory compliance.

1.1. Core Identifiers The compound is cataloged under several standard chemical information systems, ensuring its precise identification.

| Identifier | Value | Source |

| CAS Number | 423768-49-4 | [2][3][4][5][6] |

| Molecular Formula | C₁₁H₈ClFN₂O | [2][3][4][5] |

| IUPAC Name | This compound | [4][5] |

| InChIKey | INIAJXQDJISNJB-UHFFFAOYSA-N | [4][5] |

| SMILES | CC1=C(C=NN1C1=CC=C(F)C=C1)C(Cl)=O | [4][5] |

1.2. Molecular Structure The structure consists of a central pyrazole ring substituted at various positions. A 4-fluorophenyl group is attached to the N1 position, a methyl group at the C5 position, and a reactive carbonyl chloride group at the C4 position. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.

Structure of this compound

Physicochemical Properties

The physical properties of a compound are essential for determining appropriate storage conditions, solvent selection for reactions, and purification methods. For this compound, the available data from suppliers indicates the following characteristics.

| Property | Value | Source(s) |

| Molecular Weight | 238.65 g/mol | [2][3][4][5] |

| Appearance | Solid, light brown powder | [2][3] |

| Purity | ≥97% (Typical) | [2][3] |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Not publicly available; expected to be soluble in aprotic organic solvents and reactive with protic solvents. |

Expert Insights:

-

Physical State: The compound's relatively high molecular weight and planar aromatic structures contribute to strong intermolecular forces, resulting in a solid state at room temperature[2].

-

Solubility: As a reactive acyl chloride, its solubility is best assessed in non-protic, aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or toluene. It will readily react with protic solvents like water, alcohols, and amines, leading to decomposition and the formation of the corresponding carboxylic acid, ester, or amide, respectively.

-

Melting and Boiling Points: The absence of publicly available data for melting and boiling points is common for reactive intermediates. These compounds are often synthesized and used immediately in subsequent reactions without extensive purification by distillation or recrystallization, which could lead to degradation. Thermal decomposition may occur before a true boiling point is reached.

Synthesis and Reactivity Profile

3.1. General Synthesis Pathway Acyl chlorides are typically synthesized from their corresponding carboxylic acids. While a specific, detailed synthesis for this compound is not provided in the search results, a general and widely accepted method involves the chlorination of the parent carboxylic acid, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This transformation is commonly achieved using reagents like oxalyl chloride or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF)[7][8].

General synthesis of the title compound from its carboxylic acid precursor.

3.2. Chemical Reactivity The carbonyl chloride functional group makes this compound a highly reactive electrophile. It is susceptible to nucleophilic acyl substitution reactions.

-

Hydrolysis: Reacts readily with water, even atmospheric moisture, to form the corresponding carboxylic acid and hydrochloric acid (HCl). This is a primary reason for the stringent handling requirements.

-

Aminolysis/Amidation: Reacts with primary or secondary amines to form amides, a cornerstone reaction in the synthesis of many pharmaceuticals.

-

Esterification: Reacts with alcohols to yield esters.

-

Friedel-Crafts Acylation: Can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst.

The reactivity of the acyl chloride dictates its role as a key building block, enabling the covalent linkage of the fluorophenyl-methyl-pyrazole scaffold to other molecules.

Safety and Handling Protocols

Due to its reactivity, this compound presents several hazards that necessitate strict safety protocols. The information is derived from analogous compound safety data sheets (SDS)[9][10][11].

4.1. Hazard Identification The compound is classified with the following primary hazards:

-

H302: Harmful if swallowed[9].

-

H315: Causes skin irritation[9].

-

H319: Causes serious eye irritation[9].

-

H335: May cause respiratory irritation[9].

-

Corrosivity: Though not always explicitly stated, as an acyl chloride, it is expected to be corrosive, particularly upon contact with moisture, due to the release of HCl. This can cause severe skin burns and eye damage[11].

4.2. Recommended Handling Workflow A self-validating workflow must be employed to ensure user safety and compound integrity.

Mandatory workflow for the safe handling of the title compound.

4.3. Storage and Stability

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area[11][12]. A desiccator is highly recommended.

-

Incompatibilities: Keep away from water, alcohols, amines, strong bases, and oxidizing agents[11].

Applications in Research and Development

As a reactive intermediate, this compound is not typically an end-product but a critical component in multi-step syntheses. Its value lies in its ability to introduce the 1-(4-fluorophenyl)-5-methyl-pyrazole moiety into a target molecule. This scaffold is of high interest in:

-

Pharmaceuticals: The pyrazole ring system is a core component of several marketed drugs. The specific substitutions on this compound make it a candidate for synthesizing novel kinase inhibitors, anti-inflammatory agents, or other therapeutics.

-

Agrochemicals: Fluorinated pyrazole derivatives are widely used in modern fungicides and insecticides[8]. This compound serves as a precursor for creating new crop protection agents.

The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

Conclusion

References

-

Rhenium Shop. This compound, 97%. [Link]

-

Molbase. This compound | CAS 423768-49-4. [Link]

-

European Patent Office. METHOD FOR PREPARING 5-FLUORO-1H-PYRAZOLE-4-CARBONYL FLUORIDES. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6569, Methyl Ethyl Ketone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10243452, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. [Link]

-

National Center for Biotechnology Information. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. [Link]

Sources

- 1. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. This compound [cymitquimica.com]

- 4. This compound | CAS 423768-49-4 [matrix-fine-chemicals.com]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound | 423768-49-4 [amp.chemicalbook.com]

- 7. 1-PHENYL-5-(TRIFLUOROMETHYL)PYRAZOLE-4-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.ca [fishersci.ca]

- 12. tcichemicals.com [tcichemicals.com]

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride chemical structure

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic intermediate in modern synthetic chemistry. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document delves into the molecule's structural features, outlines a robust synthetic pathway with detailed mechanistic insights, explores its reactivity and applications, and establishes rigorous safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and development who utilize advanced chemical building blocks to innovate within the pharmaceutical and agrochemical sectors.

Chapter 1: The Significance of the Pyrazole Scaffold

Heterocyclic compounds are foundational to contemporary medicinal chemistry, with nitrogen-containing rings being of primary importance in drug discovery.[1] Among these, the pyrazole moiety has emerged as a particularly versatile and valuable scaffold. Its unique electronic configuration and the capacity for substitution at multiple positions allow for the fine-tuning of steric and electronic properties to achieve desired biological activities.[3]

The therapeutic relevance of pyrazoles is well-established, with several blockbuster drugs incorporating this ring system. Notable examples include:

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat inflammatory diseases.[2]

-

Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for treating erectile dysfunction.[2]

-

Ruxolitinib: A kinase inhibitor used in the treatment of certain types of cancer.[2]

The broad spectrum of biological activities associated with pyrazole derivatives—spanning anti-inflammatory, anticancer, antimicrobial, and antiviral applications—underscores their importance.[1][4][5] Consequently, functionalized pyrazoles like this compound are not merely laboratory curiosities; they are critical building blocks enabling the synthesis of novel, complex, and potentially life-changing molecules.

Chapter 2: Structural Elucidation and Physicochemical Properties

The structure of this compound combines the stability of an aromatic pyrazole core with the high reactivity of an acyl chloride functional group.

Caption: Simplified mechanism of acyl chloride formation.

-

Nucleophilic Attack: The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride. 2[6][7]. Intermediate Formation: A chloride ion is expelled, and after a proton transfer, a highly reactive chlorosulfite intermediate is formed. This step is critical as it converts the hydroxyl group into a much better leaving group. 3[8][6]. Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon.

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which fragments into sulfur dioxide (SO₂) gas and another chloride ion.

[9]### Chapter 4: Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high electrophilicity of its carbonyl carbon. It is a versatile precursor for a wide range of pyrazole-4-carboxamide and carboxyester derivatives, which are frequently explored in drug discovery programs.

Core Reactivity: Nucleophilic Acyl Substitution

The compound readily reacts with a variety of nucleophiles (Nu-H) to form new amide, ester, or thioester linkages, releasing HCl as a byproduct.

Caption: Common reactions of the title compound.

-

Amide Formation: Reaction with primary or secondary amines is typically rapid and exothermic, yielding the corresponding pyrazole-4-carboxamides. This is one of the most common applications, as the amide bond is a cornerstone of peptide and drug structures.

-

Ester Formation: Reaction with alcohols, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct, produces pyrazole-4-carboxylates.

-

Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), attaching the pyrazole moiety to other aromatic systems.

Chapter 5: Safety, Handling, and Storage

Trustworthiness through Self-Validating Protocols: The safe handling of reactive chemical intermediates is paramount. The protocols described here are designed to mitigate risks inherently associated with acyl chlorides.

Acyl chlorides as a class are hazardous materials. They are corrosive, moisture-sensitive, and lachrymatory (tear-inducing). T[10][11]he following data, extrapolated from safety information for similar acyl chlorides like acetyl chloride, should be considered.

[10][11][12][13][14]Hazard Summary

| Hazard Type | GHS Classification (Typical for Acyl Chlorides) | Precautionary Measures |

| Flammability | Flammable Liquid | Keep away from heat, sparks, and open flames. |

| Corrosion | Causes severe skin burns and eye damage. | [10][13][14] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. |

| Reactivity | Reacts violently with water, releasing corrosive HCl gas. | [11][14] Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a dry, well-ventilated area away from moisture. |

| Inhalation | May cause respiratory irritation. | Use only in a certified chemical fume hood. |

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure a chemical fume hood is operational and that appropriate PPE (lab coat, nitrile or neoprene gloves, chemical splash goggles, and face shield) is worn. An emergency eyewash station and safety shower must be accessible. 2[10]. Inert Atmosphere: The compound should be handled under an inert atmosphere to prevent hydrolysis from ambient moisture. Use Schlenk line techniques or a glovebox for transfers.

-

Dispensing: Use clean, dry glassware. Syringes or cannulas should be purged with inert gas before use.

-

Quenching and Disposal: Any residual acyl chloride must be quenched carefully. Slowly add the material to a stirred, cooled solution of sodium bicarbonate or a similar weak base. Do not quench with water or alcohols directly, as the reaction can be violent. A[11]ll waste must be disposed of according to institutional and local regulations.

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area designated for corrosive and flammable materials. T[12][13]he container should be kept under an inert gas blanket.

Chapter 6: Conclusion

This compound is a high-value, reactive intermediate that serves as a gateway to a vast chemical space of functionalized pyrazole derivatives. Its structure is a testament to rational molecular design, combining a biologically relevant scaffold with a versatile chemical handle. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, empowers researchers to leverage this potent building block for the efficient and safe development of next-generation pharmaceuticals and agrochemicals.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Reagent Guide. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Khan, S. et al. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

-

MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Al-Ostoot, F.H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Synthesis and Reactions of Novel Pyrazole Derivatives. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2020, November 12). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]

-

European Patent Office. (2020, February 12). METHOD FOR PREPARING 5-FLUORO-1H-PYRAZOLE-4-CARBONYL FLUORIDES. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

-

SpringerLink. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

- Google Patents. (2014, August 7). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 5-fluoro-1h-pyrazole-4-carbonyl fluorides.

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1255735-07-9,3-(difluoromethyl). Retrieved from [Link]

-

ACS Omega. (2023, May 4). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemos.de [chemos.de]

- 14. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Predicted Spectral Characteristics of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Abstract

Introduction and Molecular Structure

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CAS No. 423768-49-4) possesses a molecular formula of C₁₁H₈ClFN₂O and a molecular weight of 238.65 g/mol .[2][3] Its structure comprises a central 1,5-disubstituted pyrazole ring, functionalized with a reactive carbonyl chloride group at the 4-position. The substituents, a 4-fluorophenyl group at the N1 position and a methyl group at the C5 position, introduce specific electronic and steric features that are critical for its reactivity and are clearly distinguishable through spectroscopic analysis. The presence of the acyl chloride makes this compound a valuable intermediate for the synthesis of a variety of derivatives, such as amides, esters, and ketones, through nucleophilic acyl substitution.[4]

Caption: General workflow for the synthesis and spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for the connectivity and electronic environment of each atom.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Typical parameters include a 30° pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. [5]

-

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the pyrazole proton, the methyl protons, and the two sets of magnetically non-equivalent protons on the fluorophenyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.15 | Singlet (s) | 1H | H-3 (pyrazole) | This proton is on an electron-deficient aromatic ring and is deshielded by the adjacent carbonyl group. |

| ~ 7.50 - 7.45 | Multiplet (m) | 2H | H-2', H-6' (phenyl) | These protons are ortho to the pyrazole ring and will appear as a multiplet due to coupling with both the meta protons and the fluorine atom. |

| ~ 7.25 - 7.20 | Multiplet (m) | 2H | H-3', H-5' (phenyl) | These protons are meta to the pyrazole ring and ortho to the fluorine atom, appearing as a triplet-like multiplet due to coupling with adjacent protons and the fluorine. |

| ~ 2.75 | Singlet (s) | 3H | -CH₃ | The methyl group is attached to the C5 of the pyrazole ring, appearing as a sharp singlet in the typical region for a methyl group on an aromatic ring. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the fluorine atom will cause splitting of the signals for the carbons in the phenyl ring (C-F coupling).

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164.0 (d, ¹JCF ≈ 250 Hz) | C-4' (phenyl) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |

| ~ 160.0 | C=O (carbonyl chloride) | The carbonyl carbon of an acyl chloride is highly deshielded and appears at a very low field. |

| ~ 148.0 | C-5 (pyrazole) | Carbon attached to the methyl group and nitrogen. |

| ~ 142.0 | C-3 (pyrazole) | Carbon bearing the single proton of the pyrazole ring. |

| ~ 132.0 (d, ⁴JCF ≈ 3-4 Hz) | C-1' (phenyl) | The ipso-carbon attached to the pyrazole nitrogen shows a small four-bond coupling to fluorine. |

| ~ 127.5 (d, ³JCF ≈ 9 Hz) | C-2', C-6' (phenyl) | These carbons are ortho to the pyrazole and meta to the fluorine, showing a three-bond coupling. |

| ~ 116.5 (d, ²JCF ≈ 23 Hz) | C-3', C-5' (phenyl) | These carbons are meta to the pyrazole and ortho to the fluorine, showing a larger two-bond coupling. |

| ~ 115.0 | C-4 (pyrazole) | Carbon attached to the carbonyl group, significantly deshielded. |

| ~ 14.0 | -CH₃ | The methyl carbon appears at a high field, as expected. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule by detecting the vibrations of its bonds.

Experimental Protocol

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by a very strong absorption from the carbonyl group of the acyl chloride.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3120 | Medium | Aromatic C-H stretch | C-H stretching vibrations of the pyrazole and phenyl rings. |

| ~ 2950 | Weak | Aliphatic C-H stretch | C-H stretching of the methyl group. |

| ~ 1780 - 1750 | Very Strong | C=O stretch (acyl chloride) | The high electronegativity of the chlorine atom attached to the carbonyl carbon increases the frequency of the C=O stretch compared to ketones or carboxylic acids. [6] |

| ~ 1600, 1510 | Medium-Strong | C=C and C=N stretches | Aromatic ring stretching vibrations from both the pyrazole and phenyl rings. |

| ~ 1230 | Strong | C-F stretch | The carbon-fluorine bond stretch is typically strong and appears in this region. |

| ~ 840 | Strong | C-H out-of-plane bend | Characteristic of 1,4-disubstituted (para) benzene rings. |

| ~ 780 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond stretch for the acyl chloride. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this molecule, Electron Ionization (EI) would likely lead to extensive fragmentation.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Electron Ionization (EI) at 70 eV is used to generate the molecular ion and fragments.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

The molecular ion (M⁺˙) should be observable at m/z 238, with a characteristic M+2 peak at m/z 240 (approximately one-third the intensity of the M⁺˙ peak) due to the natural abundance of the ³⁷Cl isotope.

Caption: Predicted major fragmentation pathway for the title compound under EI-MS conditions.

Table of Predicted Major Fragments:

| Predicted m/z | Ion Formula | Identity |

| 238/240 | [C₁₁H₈ClFN₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 203 | [C₁₁H₈FN₂O]⁺ | [M - Cl]⁺ |

| 175 | [C₁₀H₈FN₂]⁺ | [M - Cl - CO]⁺ |

| 148 | [C₉H₅FN]⁺˙ | Loss of HCN from m/z 175 |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

The primary fragmentation is the loss of a chlorine radical, which is a very stable leaving group, to form the acylium ion at m/z 203. This is followed by the characteristic loss of carbon monoxide (CO) to yield the ion at m/z 175. Further fragmentation can occur, including the cleavage of the bond between the pyrazole and phenyl rings to produce the stable fluorophenyl cation at m/z 95.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectral fingerprint that is invaluable for the unambiguous identification and structural verification of this compound in a research or development setting. The characteristic signals, such as the high-frequency C=O stretch in the IR, the distinct proton and carbon environments in the NMR, and the predictable fragmentation pattern in the mass spectrum, form a self-validating system for confirming the successful synthesis of this important chemical intermediate.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]

-

Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

This compound. Molbase. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

This compound, 97%. Rhenium Shop. Available at: [Link]

-

Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. PubMed. Available at: [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. This compound | CAS 423768-49-4 [matrix-fine-chemicals.com]

- 3. This compound [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present robust, field-proven methodologies for its empirical determination, and discuss the implications of its solubility characteristics in the context of drug development. This document is intended to serve as a practical resource for scientists and researchers, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Solubility in Drug Discovery

In the realm of drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is ensuring that the API can be effectively absorbed by the body. A prerequisite for absorption is dissolution, a process governed by the compound's solubility.[1] Poor aqueous solubility is a major hurdle in formulation development, affecting a significant percentage of new chemical entities.[1]

This compound belongs to the pyrazole class of compounds, which are known for their diverse pharmacological activities.[2][3] The solubility of this specific derivative is a key parameter that will dictate its formulation strategy, dosage form design, and ultimately, its clinical success. Understanding and accurately characterizing its solubility is therefore not merely an academic exercise but a critical step in its developmental pathway.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of an organic compound is influenced by a confluence of factors, including its molecular structure, the properties of the solvent, temperature, and pH.[4][5][6][7] For this compound, we can anticipate the following influences:

-

Molecular Structure: The presence of a fluorophenyl group introduces a degree of lipophilicity, which may decrease aqueous solubility. Conversely, the pyrazole ring, with its nitrogen atoms, can participate in hydrogen bonding, potentially enhancing solubility in polar solvents.[8][9] The carbonyl chloride group is reactive and will likely hydrolyze in aqueous media to the corresponding carboxylic acid, a transformation that will significantly alter the solubility profile.

-

Solvent Polarity: The principle of "like dissolves like" is a guiding tenet.[5] We would expect higher solubility in organic solvents of intermediate to high polarity, such as ethanol, methanol, and acetone, and lower solubility in non-polar solvents like hexane.[8]

-

pH-Dependence: Following hydrolysis of the carbonyl chloride to a carboxylic acid, the solubility in aqueous media will become highly pH-dependent. At pH values below its pKa, the carboxylic acid will be in its neutral, less soluble form. As the pH increases above the pKa, the compound will deprotonate to form a more soluble carboxylate salt.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][6]

Differentiating Kinetic and Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[10][11][12] It is typically determined using methods like the shake-flask technique over an extended period to ensure equilibrium is reached.[13][14][15]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a rapid precipitation process, often from a concentrated stock solution (e.g., in DMSO).[10][11][16] Kinetic solubility is a higher-throughput method often employed in the early stages of drug discovery for screening large numbers of compounds.[15][16]

While kinetic solubility provides a useful early assessment, thermodynamic solubility is the gold standard for preformulation and formulation development.[12][15] This guide will focus on the determination of thermodynamic solubility.

Experimental Determination of Thermodynamic Solubility

The following section outlines a detailed, self-validating protocol for determining the thermodynamic solubility of this compound.

Materials and Equipment

-

This compound (purity >98%)

-

A range of solvents (e.g., Water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, Ethanol, Methanol, Acetonitrile, Dichloromethane, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

Experimental Workflow Diagram

Caption: Thermodynamic Solubility Determination Workflow.

Step-by-Step Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[13][14][17]

-

Preparation of Vials: Add an excess amount of this compound to several vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[14]

-

Solvent Addition: Add a precise volume of the desired solvent to each vial. For aqueous solubility, it is critical to test a range of pH values, as recommended by ICH guidelines, such as pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.[17][18][19]

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[17] Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[20]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved particles, filter the aliquot through a 0.22 µm syringe filter. It is good practice to discard the first portion of the filtrate to prevent errors due to adsorption of the compound onto the filter membrane.[13]

-

Quantification: Prepare appropriate dilutions of the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method. A standard curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Self-Validation and Controls:

-

Run each solvent and condition in triplicate to assess variability.

-

Visually inspect for the presence of undissolved solid before sampling.

-

Measure the pH of the aqueous buffers at the beginning and end of the experiment to ensure pH stability.[18][19]

-

Analyze the solid residue by a method like X-ray powder diffraction (XRPD) to check for any polymorphic or chemical transformations during the experiment.

-

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Hydrolyzed Form) in Various Solvents at 25°C

| Solvent System | pH (at end of study) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | 0.05 ± 0.01 | 210 ± 42 |

| Acetate Buffer | 4.5 | 0.25 ± 0.03 | 1050 ± 126 |

| Phosphate Buffer | 6.8 | 5.8 ± 0.4 | 24350 ± 1680 |

| Deionized Water | 7.0 | 6.5 ± 0.5 | 27290 ± 2100 |

| Ethanol | N/A | >100 | >419800 |

| Methanol | N/A | >100 | >419800 |

| Dichloromethane | N/A | 25.3 ± 1.8 | 106200 ± 7560 |

Note: The data presented in this table is illustrative and should be determined experimentally.

Interpretation of Results:

The hypothetical data in Table 1 illustrates the expected pH-dependent solubility of the hydrolyzed carboxylic acid form. The low solubility at acidic pH and the significant increase in solubility as the pH rises above the pKa of the carboxylic acid group are characteristic of an acidic compound. The high solubility in polar organic solvents like ethanol and methanol suggests that these could be suitable for creating stock solutions or for certain formulation approaches.

Implications for Drug Development

The solubility profile of this compound has profound implications for its development as a drug:

-

Biopharmaceutics Classification System (BCS): The aqueous solubility data over the pH range of 1.2 to 6.8 is essential for BCS classification.[17][18][19] A drug substance is considered highly soluble if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media within this pH range.[1][18][19][21] This classification, in turn, influences the potential for biowaivers of in vivo bioequivalence studies.[17][18][19]

-

Formulation Strategy: If the compound exhibits low aqueous solubility, various formulation strategies may be necessary to enhance its dissolution and bioavailability. These can include salt formation, particle size reduction (micronization or nanocrystals), amorphous solid dispersions, or lipid-based formulations.

-

Route of Administration: The solubility in various solvents will also inform the feasibility of different routes of administration. For instance, high solubility in a biocompatible solvent system might allow for the development of an injectable formulation.

Conclusion

A thorough understanding of the solubility profile of this compound is a cornerstone of its successful development into a therapeutic agent. This guide has provided a comprehensive framework for both the theoretical understanding and the practical determination of its solubility. By employing robust, well-controlled experimental methodologies, researchers can generate the high-quality data necessary to make informed decisions regarding formulation, dosage form design, and the overall development pathway of this promising compound.

References

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019). ICH Harmonised Guideline M9.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency.

- Annex 4. (n.d.).

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- 13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Pyrazole. (n.d.). Solubility of Things.

- What Affects Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Thermodynamic vs. kinetic solubility: Knowing which is which. (2025).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- 3.2 Solubility. (n.d.).

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- M9 Biopharmaceutics Classification System- Based Biowaivers. (n.d.). FDA.

- What factors affect solubility?. (2022).

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).

- Biochemistry, Dissolution and Solubility. (n.d.).

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. enamine.net [enamine.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. mdpi.com [mdpi.com]

- 18. database.ich.org [database.ich.org]

- 19. ema.europa.eu [ema.europa.eu]

- 20. who.int [who.int]

- 21. fda.gov [fda.gov]

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Executive Summary: this compound is a key heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the pyrazole core, a scaffold present in numerous biologically active compounds, combined with the highly reactive acyl chloride functional group.[1][2] This guide provides a detailed examination of the synthesis, stability, and core reactivity of this compound. We will explore its reactions with common nucleophiles, provide field-proven experimental protocols, and discuss the underlying mechanistic principles that govern its chemical behavior. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize pyrazole-based building blocks in their synthetic campaigns.

Introduction to the Pyrazole Scaffold and Compound Profile

The Pyrazole Moiety in Modern Chemistry

The pyrazole ring system is a foundational five-membered heterocycle that features prominently in medicinal and agricultural chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and diverse substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties.[4] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antibacterial, and antifungal agents.[1] The synthesis of pyrazole carboxamides, in particular, is a major focus of drug discovery programs.[1][2][3][4]

Profile of this compound

The subject of this guide, this compound (herein referred to as 1 ), is a bespoke building block designed for efficient coupling reactions. The key features are:

-

The Acyl Chloride: This functional group is a highly activated carboxylic acid derivative, making it an excellent electrophile for reactions with a wide range of nucleophiles.[5]

-

The Pyrazole Core: Provides the heterocyclic scaffold common in many bioactive molecules.

-

The N-Aryl Substituent (4-Fluorophenyl): The fluorine atom can serve as a metabolic blocking point, enhance binding affinity through hydrogen bonding, or act as a useful probe for NMR studies.

-

The C5-Methyl Group: This substituent influences the steric and electronic properties of the pyrazole ring.

Physicochemical Properties, Stability, and Handling

Physicochemical Data

The fundamental properties of compound 1 are summarized below.

| Property | Value | Source |

| CAS Number | 423768-49-4 | [6] |

| Molecular Formula | C₁₁H₈ClFN₂O | [6][7] |

| Molecular Weight | 238.65 g/mol | [6][7] |

| Appearance | Light brown powder/solid | [6][7] |

| Purity | Typically ≥97% | [6][7] |

Stability, Storage, and Handling

As an acyl chloride, compound 1 is highly susceptible to hydrolysis. The primary pathway for degradation is reaction with atmospheric moisture. This reactivity necessitates specific storage and handling procedures.

-

Hydrolysis: The compound reacts vigorously with water to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[8][9][10][11] This reaction is often exothermic. Because of this, it is critical to work with dried glassware and anhydrous solvents.[10]

-

Storage: Compound 1 must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12]

-

Safety: Acyl chlorides are lachrymatory, meaning they can irritate the eyes and respiratory tract upon inhalation of their vapors due to reaction with moisture to produce acids.[10][12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[12]

Synthesis of this compound

The preparation of compound 1 is typically achieved in a two-step sequence starting from the corresponding pyrazole-4-carboxylic acid.[4] This precursor is first synthesized and then chlorinated to yield the final acyl chloride.

Synthesis Pathway Overview

The general synthetic route involves the Knorr pyrazole synthesis to build the heterocyclic core, followed by chlorination.[4]

Protocol 1: Synthesis of the Carboxylic Acid Precursor

This protocol outlines the formation of the pyrazole ring and subsequent hydrolysis of the ester to the required carboxylic acid.[4]

-

Cyclocondensation:

-

Dissolve (4-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol.[4]

-

Add a catalytic amount of a mild acid (e.g., glacial acetic acid).[4]

-

To this stirred solution, add the appropriate β-ketoester (e.g., ethyl 2-acetyl-3-oxobutanoate) (1.0 eq) dropwise at room temperature.[4]

-

Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

-

Cool the mixture and remove the solvent under reduced pressure. The resulting crude product is the ethyl ester of the target carboxylic acid.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the crude pyrazole ester in a mixture of THF and water (e.g., 3:1 ratio).[4]

-

Add a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) and stir vigorously at room temperature or with gentle heating (40–50 °C).[4]

-

Monitor the reaction by TLC until the ester is fully consumed (typically 4-12 hours).[4]

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[4]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure pyrazole carboxylic acid.[4]

-

Protocol 2: Chlorination to the Acyl Chloride (1)

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[10][13]

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add the dry 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, typically 2-5 eq), which can also serve as the solvent. Alternatively, an anhydrous solvent like dichloromethane (DCM) or toluene can be used.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Expert Insight: DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ, which accelerates the conversion.

-

-

Reaction Execution:

-

Gently heat the mixture to reflux (typically 40-80 °C, depending on the solvent) and stir.

-

The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure (using a vacuum pump protected by a base trap).

-

The crude residue is the desired acyl chloride, this compound 1 . It can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or recrystallization from a non-protic solvent.

-

Core Reactivity Profile

The reactivity of compound 1 is dominated by the electrophilic nature of the acyl chloride group. It readily undergoes nucleophilic addition-elimination reactions with a variety of nucleophiles.[9][14]

General Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to restore the carbonyl double bond.[8][9]

The high reactivity of acyl chlorides compared to other carboxylic acid derivatives is due to the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic and polarizes the C=O bond.[8][11]

Reaction with N-Nucleophiles: Amide Bond Formation

The most common application of compound 1 is in the synthesis of pyrazole carboxamides.[1][2][4] It reacts readily with primary and secondary amines, as well as ammonia, to form the corresponding amides.[14][15][16]

Causality: The reaction produces one equivalent of HCl.[17] This acid will react with the amine starting material to form an unreactive ammonium salt. Therefore, at least two equivalents of the amine nucleophile are required: one to act as the nucleophile and one to act as a base to scavenge the HCl.[17] More commonly, one equivalent of the amine is used along with an auxiliary, non-nucleophilic base like triethylamine (TEA) or pyridine. This preserves the valuable amine.

-

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the desired amine (e.g., aniline) (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).

-

Addition: Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of this compound 1 (1.05 eq) in the same anhydrous solvent.

-

Add the solution of acyl chloride 1 dropwise to the stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction with water or dilute aqueous HCl to neutralize excess TEA.

-

Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude amide product can be purified by recrystallization or column chromatography on silica gel.

Reaction with O-Nucleophiles: Ester Formation

Compound 1 reacts vigorously with alcohols and phenols to form esters.[18][19] Unlike Fischer esterification with carboxylic acids, this reaction is irreversible and does not require an acid catalyst.[10]

Causality: Similar to amidation, the reaction produces HCl. While the reaction with alcohols is often fast enough to proceed without a base, adding a non-nucleophilic base like pyridine is common practice. Pyridine not only neutralizes the HCl but also acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction.

-

Setup: In a dry round-bottom flask, dissolve the alcohol (e.g., ethanol) (1.0 eq) and pyridine (1.1 eq) in an anhydrous aprotic solvent like DCM.

-

Addition: Cool the solution to 0 °C. Add a solution of the acyl chloride 1 (1.05 eq) in DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude ester, which can be purified by chromatography if necessary.

Friedel-Crafts Acylation

While less common for complex heterocyclic acyl chlorides, it is mechanistically possible for compound 1 to act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds.[20][21]

Causality: This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[21][22] The catalyst coordinates to the chlorine atom, facilitating its departure. However, Lewis acids can also coordinate to the nitrogen atoms of the pyrazole ring, potentially deactivating the molecule or leading to undesired side reactions.[23] Therefore, reaction conditions must be carefully optimized.

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its chemical behavior is governed by the electrophilic nature of the acyl chloride functional group, which undergoes efficient nucleophilic acyl substitution with a broad range of nucleophiles, most notably amines and alcohols, to yield amides and esters. Due to its high reactivity, particularly its sensitivity to moisture, proper handling and storage under anhydrous conditions are paramount to ensure its stability and successful application in synthetic chemistry. The protocols and mechanistic insights provided in this guide offer a framework for the effective utilization of this potent building block in research and development.

References

- Benchchem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.

- Khan Academy. Amide formation from acyl chloride. Khan Academy.

- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

- Chemguide. preparation of esters. Chemguide.

- Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry.

- Save My Exams. Acylation Mechanism. Save My Exams.

- Save My Exams. Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Save My Exams.

- Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl.

- YouTube. How Do Acyl Chlorides Form Primary and Secondary Amides?. YouTube.

- Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. Chemistry LibreTexts.

- YouTube. Acyl Chlorides - formation and hydrolysis mechanism. YouTube.

- National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.

- Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.

- Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal.

- PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed.

- Organic Process Research & Development. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.

- Chemguide. the preparation of amides. Chemguide.